4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a combination of fluorophenyl, pyrrole, thiophene, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-fluorophenyl and 1H-pyrrole derivatives, which are then subjected to coupling reactions with thiophene-2-carboxamide under controlled conditions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid
- 2-(1H-pyrazol-1-yl)pyridine
- 4-(1H-pyrrol-1-yl)phenol
Uniqueness
4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is unique due to its combination of fluorophenyl, pyrrole, thiophene, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS2/c21-15-7-5-14(6-8-15)17-13-26-19(18(17)23-9-1-2-10-23)20(24)22-12-16-4-3-11-25-16/h1-11,13H,12H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGROONXULLIRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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